3-Methylthiophene-2,5-dicarboxylic acid
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Overview
Description
3-Methylthiophene-2,5-dicarboxylic acid is an organic compound with the molecular formula C7H6O4S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylthiophene-2,5-dicarboxylic acid can be synthesized through several methods. One common approach involves the reaction of thiophene with carbon tetrachloride and an alcohol in the presence of vanadium, iron, or molybdenum catalysts. This reaction proceeds through the alkylation of thiophene, followed by alcoholysis to yield the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of palladium-catalyzed carbonylation reactions. These reactions are efficient and can be scaled up for large-scale production. The use of palladium complexes in the presence of mercury trifluoroacetate as a cocatalyst has been shown to be particularly effective .
Chemical Reactions Analysis
Types of Reactions
3-Methylthiophene-2,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
3-Methylthiophene-2,5-dicarboxylic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-Methylthiophene-2,5-dicarboxylic acid involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress and signal transduction . In materials science, its incorporation into polymers enhances their thermal and mechanical properties, as well as their biodegradability .
Comparison with Similar Compounds
Similar Compounds
2,5-Thiophenedicarboxylic acid: Similar in structure but lacks the methyl group at the 3-position.
2,5-Furandicarboxylic acid: A bio-based compound with similar applications in polymer synthesis.
Poly(ethylene terephthalate): A widely used polyester with comparable properties but derived from petroleum-based sources.
Uniqueness
3-Methylthiophene-2,5-dicarboxylic acid is unique due to the presence of the methyl group, which influences its reactivity and properties. This structural modification enhances its solubility and makes it a valuable intermediate in the synthesis of specialized materials and pharmaceuticals.
Properties
IUPAC Name |
3-methylthiophene-2,5-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4S/c1-3-2-4(6(8)9)12-5(3)7(10)11/h2H,1H3,(H,8,9)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJFFKJAHDRBEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89677-40-7 |
Source
|
Record name | 3-methylthiophene-2,5-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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